2',5'-Dichloro-3-(3-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

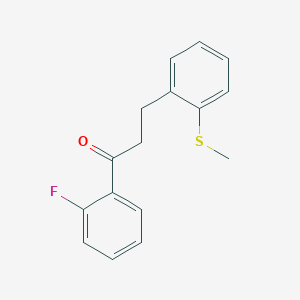

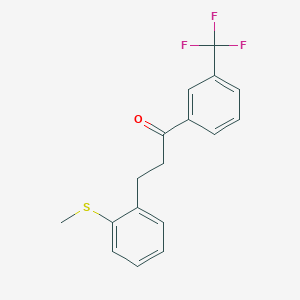

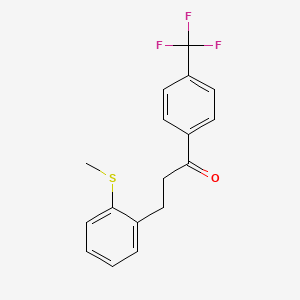

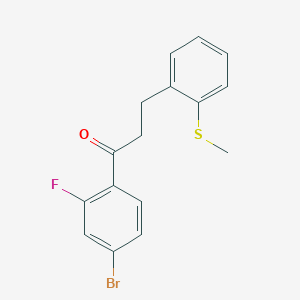

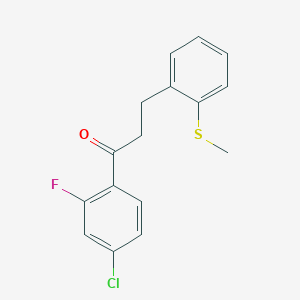

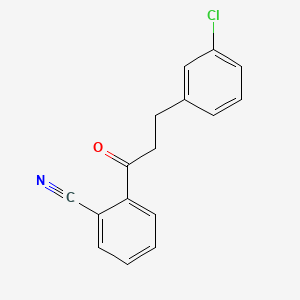

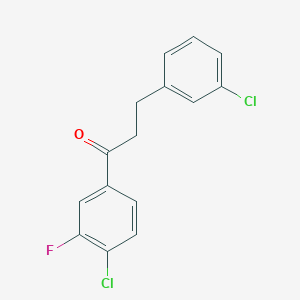

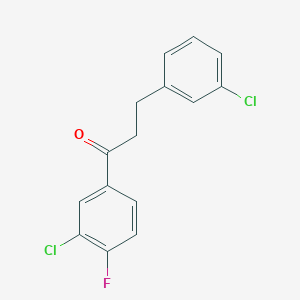

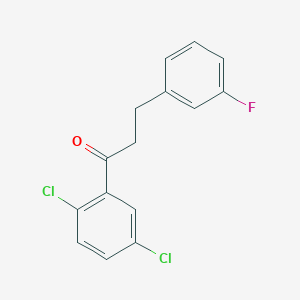

2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the IUPAC name 1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)-1-propanone . It has a molecular weight of 297.16 .

Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is represented by the linear formula C15H11Cl2FO . The InChI code for this compound is 1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone include a molecular weight of 297.16 .Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

This compound is used as a starting material in the synthesis of enantiomerically pure forms of alcohols, which are crucial in the development of pharmaceuticals. The precise control of stereochemistry in drug molecules can significantly affect their efficacy and safety .

Development of Anti-Inflammatory Drugs

The structure of 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone allows for its use in the synthesis of compounds with potential anti-inflammatory properties. This is particularly relevant in the search for new nonsteroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects .

Fluorinated Building Blocks

As a fluorinated ketone, this compound serves as a building block in organic synthesis, especially in the creation of fluorinated derivatives that have applications in medicinal chemistry due to their enhanced stability and bioavailability .

Suzuki Cross-Coupling Reactions

It can be involved in Suzuki cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds, an essential step in the synthesis of various complex organic compounds .

Muscarinic Acetylcholine Receptor Agonists

The compound can be used in the synthesis of biaryl amides with agonistic activity towards muscarinic acetylcholine receptor subtypes, which are targets for treating neurological disorders .

Kinesin Spindle Protein Inhibitors

It has applications in the synthesis of kinesin spindle protein inhibitors, which are explored for their potential use in cancer therapy as they can inhibit cell division .

GABA α2/3 Agonist Preparation

The compound is also involved in the preparation of GABA α2/3 agonists, which have implications in the treatment of conditions like anxiety disorders .

Synthesis of Heterocyclic Compounds

Lastly, it can be used in the synthesis of heterocyclic compounds, which form the core of a vast number of drugs and are essential for drug discovery and development .

Mécanisme D'action

The mechanism of action for 2’,5’-Dichloro-3-(3-fluorophenyl)propiophenone is not provided in the search results. It’s worth noting that this compound is also known as Deschloroketamine (DCK), which is a research chemical belonging to the category of dissociative anesthetics.

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQHYARVCAMWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644549 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dichloro-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-61-8 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.